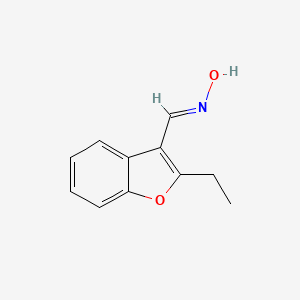![molecular formula C13H16ClF3N2O2 B2820001 (2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride CAS No. 2377004-36-7](/img/structure/B2820001.png)
(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride” is a chemical compound with the molecular formula C11H12F3NO•HCl and a molecular weight of 267.68 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 267.68 . More specific properties like melting point, boiling point, and density are not available in the current data.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride” (EN300-7456103), focusing on six unique applications:
Cancer Immunotherapy
EN300-7456103 has shown potential in cancer immunotherapy, particularly in targeting the interleukin-2 receptor (IL-2R). This receptor plays a crucial role in the immune response, and targeting it can help stimulate the proliferation and activation of immune cells like T and B cells. This makes it a promising candidate for developing therapies that enhance the body’s ability to fight cancer .
Agrochemical Applications
The compound’s trifluoromethyl group is a key structural motif in many active agrochemical ingredients. EN300-7456103 can be used in the synthesis of pesticides and herbicides, providing effective protection for crops against pests. Its unique chemical properties make it a valuable component in the development of new agrochemical products .
Pharmaceutical Development
EN300-7456103 is also significant in pharmaceutical research, particularly in the development of new drugs. Its trifluoromethyl group contributes to the compound’s stability and bioavailability, making it a useful building block for creating medications with improved efficacy and safety profiles. This application spans various therapeutic areas, including cardiovascular and neurological disorders .
Veterinary Medicine
In veterinary medicine, EN300-7456103 is used in the formulation of drugs for animals. Its properties help in creating effective treatments for various animal diseases, ensuring better health and productivity in livestock. This application is crucial for maintaining the health of animals and supporting the agricultural industry .
Chemical Research and Development
The compound is valuable in chemical research for developing new synthetic methodologies. Its unique structure allows chemists to explore novel reactions and mechanisms, contributing to the advancement of organic chemistry. This research can lead to the discovery of new compounds with potential applications in various industries .
Functional Materials
EN300-7456103 is used in the development of functional materials, including polymers and coatings. Its chemical properties enhance the performance of these materials, making them more durable and efficient. This application is important for creating advanced materials with specific properties for industrial and technological uses .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-N-[4-(2,2,2-trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2.ClH/c14-13(15,16)8-20-10-5-3-9(4-6-10)18-12(19)11-2-1-7-17-11;/h3-6,11,17H,1-2,7-8H2,(H,18,19);1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQXLSZQJMYRPO-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)OCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)NC2=CC=C(C=C2)OCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2819918.png)
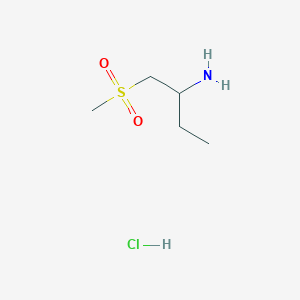

![6-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2819923.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2819926.png)
![tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2819927.png)

![N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2819932.png)
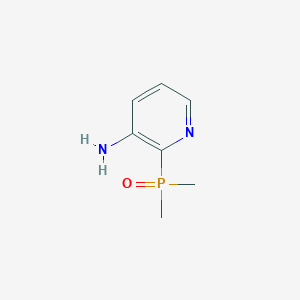
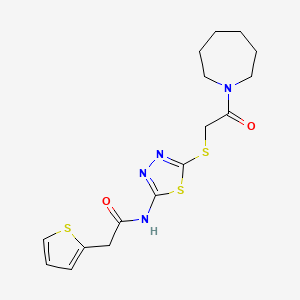
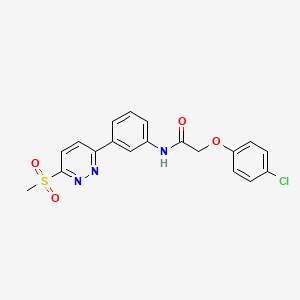
![(3,3-Difluorocyclobutyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2819940.png)
